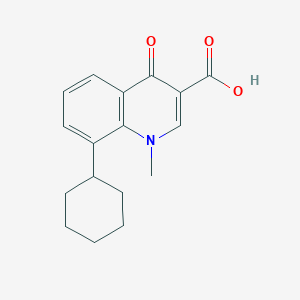

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone derivative characterized by a cyclohexyl substituent at position 8 and a methyl group at position 1 of the quinoline core. The cyclohexyl group at position 8 introduces steric bulk and hydrophobicity, which may influence solubility and membrane permeability compared to smaller substituents like halogens or methoxy groups commonly found in similar compounds .

Eigenschaften

CAS-Nummer |

55376-81-3 |

|---|---|

Molekularformel |

C17H19NO3 |

Molekulargewicht |

285.34 g/mol |

IUPAC-Name |

8-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-5-8-12(15(13)18)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,20,21) |

InChI-Schlüssel |

VTDOZKHFHUWHTO-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C(=O)C2=C1C(=CC=C2)C3CCCCC3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Condensation : The primary amine of the aniline attacks the electrophilic β-carbon of EMME, displacing ethanol to yield an anilidomethylenemalonate intermediate.

-

Cyclization : Heating the intermediate induces a 6π-electrocyclic ring closure, forming ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate . Proton transfer stabilizes the keto-enol tautomer, favoring the 4-oxo form.

-

Functionalization : For 8-cyclohexyl substitution, the aniline precursor must already incorporate the cyclohexyl group at the meta-position relative to the amine, ensuring regioselective cyclization.

Optimization Insights :

-

Temperature control during cyclization (typically 150–200°C) prevents decomposition.

-

Solvents like diphenyl ether enhance reaction efficiency by facilitating high-temperature stability.

Introduction of the 1-Methyl Group via N-Alkylation

The 1-methyl group is introduced through N-alkylation of the quinoline nitrogen. This step often employs methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as sodium hydride (NaH).

Procedure Highlights

-

Substrate : Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (post-cyclization intermediate).

-

Reagents : CH₃I (1.2 equiv), NaH (1.5 equiv) in anhydrous DMF at 0–5°C.

Yield Considerations :

-

Excess methylating agent and controlled temperature minimize di-alkylation byproducts.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the quinoline nitrogen.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves alkaline hydrolysis of the ethyl ester to yield the free carboxylic acid. This is achieved using aqueous sodium hydroxide (NaOH) under reflux.

Stepwise Protocol

-

Saponification : The ester (1 equiv) is refluxed with 2N NaOH (5–10 equiv) in ethanol/water (1:1) for 2–4 hours.

-

Acidification : The mixture is cooled, filtered, and acidified to pH 4 with concentrated HCl, precipitating the carboxylic acid.

Critical Parameters :

-

Prolonged heating (>4 hours) may degrade the acid, reducing yields.

-

Gradual acidification prevents local overheating and ensures pure product crystallization.

Alternative Pathways and Modifications

Cyclohexyl Group Installation via Friedel–Crafts Alkylation

For substrates lacking the pre-installed cyclohexyl group, Friedel–Crafts alkylation can introduce the cyclohexyl moiety post-cyclization. This requires:

-

Reagents : Cyclohexyl chloride, AlCl₃ (catalyst) in dichloromethane.

Challenges :

-

Regioselectivity issues may arise, favoring para- over meta-substitution.

-

Steric hindrance from the cyclohexyl group complicates subsequent functionalization.

Characterization and Quality Control

Key Analytical Data :

| Parameter | Value/Description | Method |

|---|---|---|

| Melting Point | 215–217°C (decomposes) | DSC |

| Molecular Weight | 285.34 g/mol | HRMS |

| Purity | >98% | HPLC (C18 column) |

| LogP | 2.8 | Shake-flask method |

Spectroscopic Confirmation :

Industrial-Scale Synthesis and Process Optimization

Patent-Derived Insights (US4822801A):

-

Cyclization Catalysts : Potassium t-butoxide in t-butanol improves ring-closure efficiency.

-

One-Pot Strategies : Sequential alkylation and hydrolysis reduce intermediate isolation steps.

Cost-Efficiency Measures :

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example:

text8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid + Ethanol → Ethyl 8-cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Conditions :

| Reaction Component | Role |

|---|---|

| Ethanol | Nucleophile |

| H₂SO₄ | Acid catalyst |

| Heat | Accelerates reaction |

Amide Formation

The carboxylic acid reacts with amines to form carboxamides, a key step in drug derivatization:

textThis compound + R-NH₂ → 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Conditions :

-

Coupling agents: PyBrOP or HOBt/EDC

-

Solvent: DMF or CH₂Cl₂

-

Temperature: Room temperature (RT)

| Amine Type | Example Product | Affinity (Ki, nM) |

|---|---|---|

| n-Pentylamine | 8-Cyclohexyl-1-methyl-4-oxo-N-pentylamide | 37 |

| Morpholin-4-ylethylamine | 8-Cyclohexyl-1-methyl-4-oxo-N-(morpholin-4-yl)ethylamide | 2000 |

Decarboxylation

Controlled heating induces decarboxylation, forming a truncated quinoline derivative:

textThis compound → 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline + CO₂

Conditions :

Ring Functionalization

The quinoline core participates in electrophilic substitution:

Chlorination

textThis compound + Cl₂ → 8-Cyclohexyl-6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Conditions :

Hydroxylation

Hydroxylation at position 6 or 7 occurs under oxidative conditions:

Conditions :

N-Alkylation/Dealkylation

The 1-methyl group undergoes dealkylation under strong acidic conditions:

textThis compound → 8-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid + CH₃⁺

Conditions :

Metal Chelation

The 4-oxo and carboxylic acid groups enable metal ion chelation:

textThis compound + Fe³⁺ → Fe(III)-quinoline complex

Key Applications :

Solubility and Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility in DMSO | 25 mg/mL | RT | |

| Stability in acidic media | Decomposes | pH < 2 | |

| Melting Point | 226–228°C | - |

Comparative Reactivity of Quinoline Derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is in the field of antimicrobial agents . Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Case Study: Antibacterial Efficacy

In a study published in RSC Advances, synthesized derivatives of quinoline compounds were tested for their antibacterial activity. The results showed that certain derivatives had a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties . Research has shown that quinoline derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammation

A study demonstrated that specific derivatives of this compound effectively reduced inflammation markers in vitro. The compounds were shown to inhibit the production of pro-inflammatory cytokines, indicating their potential therapeutic benefits in inflammatory diseases .

Pharmaceutical Formulations

Given its biological activities, this compound is being explored for formulation into pharmaceutical agents. These formulations may include:

- Antibacterial drugs : Targeting bacterial infections.

- Anti-inflammatory medications : For chronic inflammatory conditions.

Table: Potential Pharmaceutical Applications

| Application Type | Target Condition | Mechanism of Action |

|---|---|---|

| Antibacterial Agent | Bacterial infections | Inhibition of bacterial growth |

| Anti-inflammatory Drug | Chronic inflammation | Inhibition of pro-inflammatory cytokines |

Wirkmechanismus

The mechanism of action of 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and preventing bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Quinolones

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

- Position 1: Methyl group (unlike cyclopropyl or ethyl groups in other quinolones).

- Position 8 : Cyclohexyl group (contrasts with halogens, methoxy, or smaller alkyl/aryl groups).

Comparison Table

Critical Analysis

- Position 1 Substitutions: Methyl (target) vs. cyclopropyl (ciprofloxacin) or ethyl (). Smaller groups like cyclopropyl enhance DNA gyrase binding in fluoroquinolones, while methyl may reduce steric hindrance but limit antibacterial potency .

- Position 8 Substitutions: Cyclohexyl (target) vs. chlorine () or difluoromethoxy (garenoxacin). Bulky cyclohexyl could hinder bacterial efflux pump interactions but may lower aqueous solubility .

- Biological Activity: Compounds with halogen or piperazinyl groups at position 7 (e.g., ciprofloxacin) exhibit strong DNA gyrase inhibition.

Physicochemical Data

- Molecular Weight: ~285 g/mol (inferred from C₁₇H₁₉NO₃).

- Lipophilicity : Predicted logP > 2.5 due to cyclohexyl group, suggesting lower solubility than ciprofloxacin (logP = -1.2) .

- Stability: Quinolones with electron-withdrawing groups (e.g., 8-Cl) show greater thermal stability; cyclohexyl’s electron-donating nature may reduce stability .

Pharmacological Implications

- Antibacterial Potential: While the target compound lacks fluorine at position 6 (a hallmark of fluoroquinolones), its cyclohexyl group may confer unique interactions with bacterial topoisomerases. However, reduced polarity could limit bioavailability .

- Structure-Activity Relationship (SAR) :

- Position 1 : Methyl may reduce DNA gyrase affinity compared to cyclopropyl.

- Position 8 : Cyclohexyl could enhance penetration into hydrophobic bacterial membranes but may increase toxicity risks .

Biologische Aktivität

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a synthetic compound with potential therapeutic applications. Its biological activity has garnered interest due to its structural properties and interactions with various biological targets.

The compound's chemical identifiers are as follows:

- CAS Number : 135906-00-2

- Molecular Formula : C16H17NO3

- Molecular Weight : 271.31 g/mol

- IUPAC Name : 1-Cyclohexyl-4-oxoquinoline-3-carboxylic acid

Research indicates that compounds in the quinoline family, including 8-cyclohexyl derivatives, exhibit biological activities through various mechanisms:

- Cannabinoid Receptor Interaction : Studies have shown that derivatives of 4-oxo-1,4-dihydroquinoline can act as selective agonists for the cannabinoid type 2 receptor (CB2R). This receptor is implicated in several physiological processes and represents a promising target for drug development .

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer progression. The inhibition of such pathways can lead to reduced cell viability in cancer models .

Anticancer Properties

A significant focus has been on the anticancer potential of quinoline derivatives. For instance, studies have reported that certain derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The inhibition of FASN has been linked to enhanced mitochondrial dysfunction and increased oxidative stress in cancer cells, suggesting a dual mechanism where both metabolic and apoptotic pathways are targeted .

Antimicrobial Activity

Research has also indicated that quinoline derivatives possess antimicrobial properties. The structural features of these compounds allow them to interact with bacterial membranes or inhibit essential bacterial enzymes, leading to bactericidal effects .

Data Table: Biological Activities of Related Compounds

Safety and Toxicology

Safety data sheets indicate that long-term exposure to this compound is not expected to produce chronic adverse health effects based on animal model studies. However, further research is necessary to fully understand its toxicological profile and potential side effects in humans .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-cyclohexyl-substituted quinolonecarboxylic acid derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzoic acid precursors with acrylate derivatives. For example, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a structural analog) is synthesized via sequential reactions starting from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and ethyl 3-(N,N-dimethylamino)acrylate in the presence of cyclopropylamine . Substitution at the 8-position (e.g., cyclohexyl) requires controlled nucleophilic displacement under basic conditions (e.g., NaHCO₃ in aqueous ethanol at 70–80°C) to avoid side reactions .

Q. How are structural and purity characteristics of 8-cyclohexyl derivatives validated in academic research?

- Methodological Answer : Analytical validation relies on hyphenated techniques:

- HPLC-UV/MS : Detects impurities (e.g., process-related difluoro or methoxy analogs) .

- NMR spectroscopy : Confirms substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm) .

- IR spectroscopy : Identifies carbonyl stretching (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds .

Advanced Research Questions

Q. How do substituents at the 7- and 8-positions impact antibacterial activity in quinolonecarboxylic acid derivatives?

- Methodological Answer :

- 7-Position : Piperazinyl or aminopyrrolidinyl groups enhance gram-negative activity by improving DNA gyrase binding . For instance, 7-(3-aminopyrrolidin-1-yl) derivatives (e.g., Clinafloxacin) exhibit broad-spectrum potency due to increased membrane permeability .

- 8-Position : Cyclohexyl substitution (vs. cyclopropyl) may reduce cytotoxicity but requires optimization for solubility. Comparative MIC assays against E. coli and S. aureus are critical .

Q. What strategies resolve contradictions in antibacterial data between fluoroquinolone analogs with similar substitution patterns?

- Methodological Answer : Discrepancies often arise from:

- Steric effects : Bulkier 8-cyclohexyl groups may hinder target binding compared to smaller substituents (e.g., methoxy). Molecular docking studies with S. aureus gyrase can clarify steric constraints .

- Solubility-pH profiles : Ionization of the carboxylic acid group (pKa ~6.5) affects bioavailability. Adjusting formulation pH (5.1–5.7) optimizes stability and efficacy .

Q. How do mechanistic studies elucidate interactions between 8-cyclohexyl derivatives and bacterial resistance mechanisms?

- Methodological Answer : Resistance profiling involves:

- Fluorescence quenching assays : Monitor binding affinity to mutant gyrase enzymes (e.g., gyrA Ser83Leu) .

- Amino acid displacement experiments : Competitive binding with glycine or alanine reveals resistance mutations that disrupt hydrogen bonding at the 3-carboxylate moiety .

Q. What analytical approaches are recommended for impurity profiling in scaled-up synthesis?

- Methodological Answer : Pharmacopeial guidelines (e.g., USP〈71〉) mandate:

- LC-MS/MS : Quantifies process impurities like 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo analogs (limit: ≤0.15%) .

- Stability-indicating methods : Forced degradation studies (acid/alkali hydrolysis, oxidation) identify degradation products (e.g., decarboxylated derivatives) .

Q. How can solubility challenges in 8-cyclohexyl derivatives be addressed for in vivo studies?

- Methodological Answer :

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., Clinafloxacin hydrochloride) .

- Nanoemulsion formulations : Use lipid-based carriers to enhance bioavailability while maintaining osmolality (260–330 mOsm/kg) .

Contradiction Analysis

Q. Why do some studies report divergent antibacterial outcomes for 8-cyclohexyl vs. 8-cyclopropyl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.